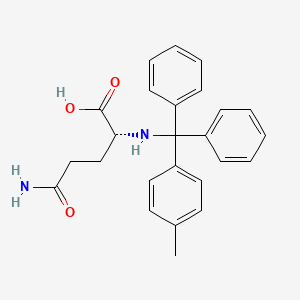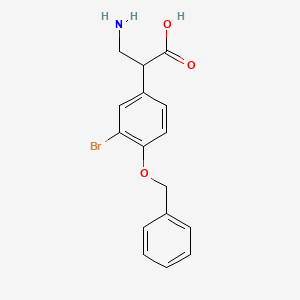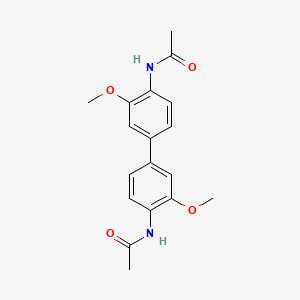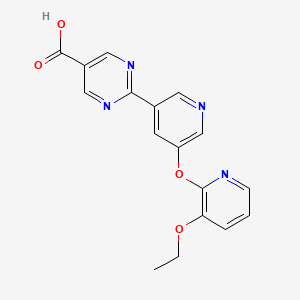![molecular formula C13H18N2 B11829131 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,6S)-6-phenyl-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound characterized by its unique structure, which includes a phenyl group and a three-membered azabicyclo ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production, provided that the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the azabicyclo ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (PIDA) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted azabicyclo derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its bicyclic structure is believed to play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning of the nitrogen atom.
7-Oxabicyclo[2.2.1]heptanes: These compounds have an oxygen atom in the bicyclic ring, offering different chemical properties.
Uniqueness
1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine is unique due to its specific azabicyclo[4.1.0]heptane structure, which provides distinct reactivity and potential applications compared to other bicyclic compounds. Its phenyl group also contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-9-12-8-13(12,6-7-15-10-12)11-4-2-1-3-5-11/h1-5,15H,6-10,14H2/t12-,13+/m0/s1 |
InChI-Schlüssel |
YCASHAHMGWLTLM-QWHCGFSZSA-N |
Isomerische SMILES |
C1CNC[C@@]2([C@]1(C2)C3=CC=CC=C3)CN |
Kanonische SMILES |
C1CNCC2(C1(C2)C3=CC=CC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B11829053.png)

![(4bS,9bR)-3-methoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829066.png)


![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)
![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)


![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)



